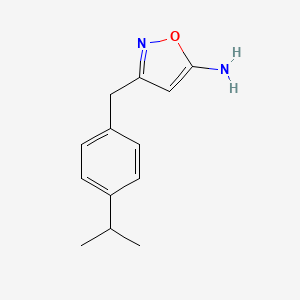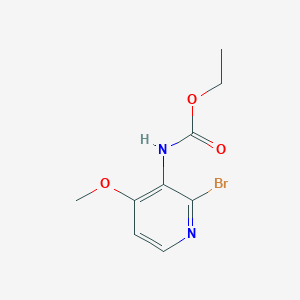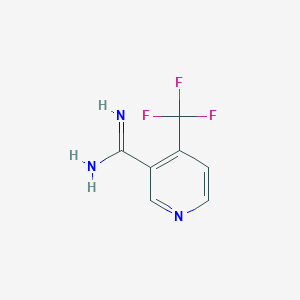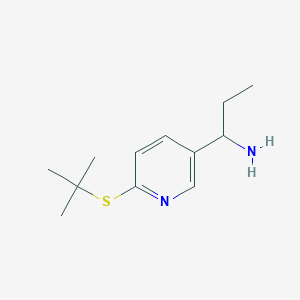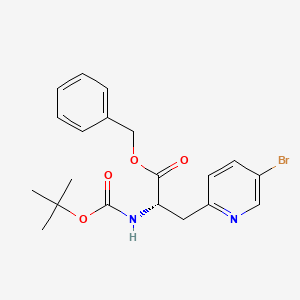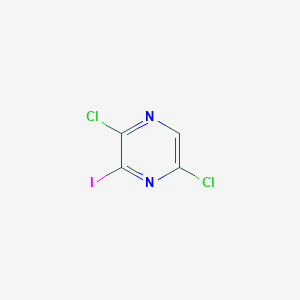![molecular formula C13H17NO2 B11807624 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine](/img/structure/B11807624.png)
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine is a chemical compound that features a piperidine ring attached to a 2,3-dihydrobenzo[b][1,4]dioxin moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution on the 2,3-dihydrobenzo[b][1,4]dioxin ring .
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
化学反応の分析
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the dioxin moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride as a base for deprotonation, followed by nucleophilic attack.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways .
類似化合物との比較
Similar Compounds
- 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol
- 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid
- 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
Uniqueness
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine is unique due to its combination of a piperidine ring and a dioxin moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine |
InChI |
InChI=1S/C13H17NO2/c1-2-11(9-14-5-1)10-3-4-12-13(8-10)16-7-6-15-12/h3-4,8,11,14H,1-2,5-7,9H2 |
InChIキー |
HTYFDMZIIBITQA-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C2=CC3=C(C=C2)OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



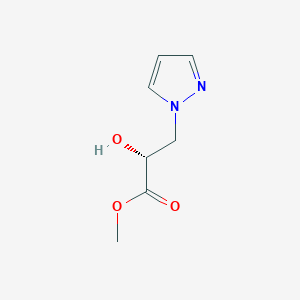

![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine-3-thiol](/img/structure/B11807563.png)
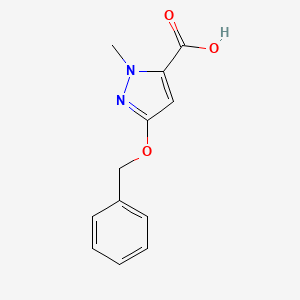
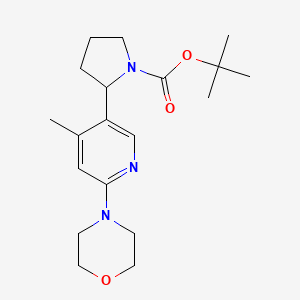
![7-Chloro-2-phenylthiazolo[5,4-d]pyrimidine](/img/structure/B11807584.png)
